molecular formula C27H18N4O B13149827 4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline CAS No. 652143-68-5

4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline

Katalognummer: B13149827
CAS-Nummer: 652143-68-5
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: HEKBVWMNHNETJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound features an oxazole ring fused with a quinoxaline ring, along with a diphenylaniline moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline typically involves the formation of the oxazole and quinoxaline rings followed by their fusion. One common method is the modified Pictet-Spengler reaction, which uses Cu(TFA)₂ as a catalyst to directly functionalize the C-4 position of oxazoles . This method allows for the efficient synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, quinoxaline derivatives have been shown to exhibit antimicrobial and anticancer activities by interfering with DNA synthesis and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline is unique due to its specific fusion of the oxazole and quinoxaline rings, along with the presence of the diphenylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

652143-68-5

Molekularformel

C27H18N4O

Molekulargewicht

414.5 g/mol

IUPAC-Name

4-([1,3]oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C27H18N4O/c1-3-9-20(10-4-1)31(21-11-5-2-6-12-21)22-17-15-19(16-18-22)26-30-25-27(32-26)29-24-14-8-7-13-23(24)28-25/h1-18H

InChI-Schlüssel

HEKBVWMNHNETJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=NC6=CC=CC=C6N=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.